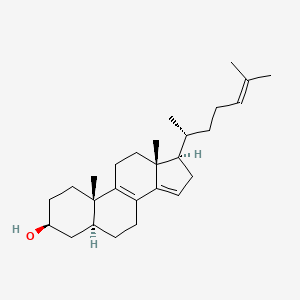

(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol

Description

Contextualization within Cholesterol and Ergosterol (B1671047) Biosynthesis Pathways

(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol, also known as Follicular fluid Meiosis-Activating Sterol (FF-MAS), is a critical intermediate in the post-squalene phase of sterol biosynthesis. nih.gov In the pathway leading to cholesterol in mammals, it appears after the initial cyclization of squalene (B77637) to lanosterol (B1674476). nih.govnih.gov FF-MAS is specifically formed through the demethylation of lanosterol by the enzyme lanosterol 14α-demethylase. oup.com It is subsequently converted to 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol (T-MAS) by a sterol Δ14-reductase, an enzyme associated with the lamin B receptor (LBR) in the nuclear envelope. oup.comreactome.org This positions it as a precursor to other important intermediates like zymosterol (B116435) and ultimately cholesterol. nih.gov

The compound is also recognized as a metabolite in Saccharomyces cerevisiae (baker's yeast), indicating its involvement in the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol pathway. nih.govyeastgenome.orgebi.ac.uk Ergosterol is the primary sterol in fungi, playing a vital role in cell membrane function. ontosight.ai The presence of this compound in yeast underscores its conserved role in the fundamental biochemistry of sterol production across different eukaryotic organisms. nih.govebi.ac.uk

| Pathway | Preceding Compound | Enzyme | This compound | Enzyme | Succeeding Compound |

|---|---|---|---|---|---|

| Cholesterol Biosynthesis (Mammals) | Lanosterol | Lanosterol 14α-demethylase (CYP51A1) | FF-MAS | Sterol Δ14-reductase (LBR/TM7SF2) | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol (T-MAS) |

| Ergosterol Biosynthesis (Fungi) | Lanosterol | Lanosterol 14α-demethylase (ERG11) | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Sterol Δ14-reductase (ERG24) | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol |

Historical Identification and Early Research Significance as a Meiosis-Activating Sterol (MAS)

The biological significance of this compound expanded beyond its role as a metabolic intermediate with its discovery as a Meiosis-Activating Sterol (MAS). nih.govmdpi.com In the 1970s, research suggested the existence of a meiosis-inducing substance. mdpi.com Many years later, naturally occurring sterols with this function were identified. mdpi.com A group of researchers led by Anne Grete Byskov identified a substance in human preovulatory follicular fluid that could overcome the natural arrest of meiosis in oocytes. oup.comnih.gov

This bioactive molecule was purified and identified as 4,4-dimethyl-5α-cholest-8,14,24-triene-3β-ol and was subsequently named Follicular fluid Meiosis-Activating Sterol (FF-MAS). nih.govoup.com Early studies demonstrated that FF-MAS could induce the resumption of meiosis in mouse oocytes cultured in vitro, even in the presence of inhibitors like hypoxanthine (B114508) that typically keep the oocytes in meiotic arrest. nih.govoup.com This discovery was significant because it suggested that FF-MAS might be a key physiological signal that transduces the gonadotropin surge from follicular cells to the oocyte, initiating the final maturation process before ovulation. nih.govnih.gov This finding spurred considerable research into its potential role in reproductive medicine and assisted reproductive technologies. nih.govijrm.irworldscientific.comresearchgate.net

Nomenclatural Considerations and Synonyms in Academic Literature (e.g., FF-MAS)

In scientific literature, this compound is referred to by several names, which can be a source of confusion. Its systematic IUPAC name is (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol. nih.gov However, it is more commonly known by trivial and semi-systematic names.

The most prevalent synonym is FF-MAS, an acronym for Follicular fluid Meiosis-Activating Sterol, which highlights its biological source and function. nih.govoup.comnih.gov This name is widely used in reproductive biology literature. In biochemical and chemical contexts, variations of its chemical name are used, such as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol and 4,4-dimethylcholesta-8,14,24-trienol. nih.govnih.govebi.ac.uk The compound is also identified by its Chemical Abstracts Service (CAS) registry number, 64284-64-6. nih.govlookchem.com

| Identifier Type | Identifier | Source/Context |

|---|---|---|

| Trivial Name | Follicular fluid Meiosis-Activating Sterol | Reproductive Biology |

| Acronym | FF-MAS | General Scientific Literature nih.govnih.gov |

| Semi-Systematic Name | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Chemistry/Biochemistry ebi.ac.uk |

| Alternate Name | 4,4-diMeChol-8,14,24-trienol | Chemical Databases nih.govlookchem.com |

| Alternate Name | 4,4-dimethylcholesta-8,14,24-trienol | Chemical Databases nih.gov |

| CAS Registry Number | 64284-64-6 | Chemical Identification lookchem.com |

| ChEBI ID | CHEBI:17813 | Chemical Databases nih.govebi.ac.uk |

Overview of its Role as an Intermediate in Steroidogenesis Research

As an intermediate in the cholesterol biosynthetic pathway, this compound is a key molecule in the broader process of steroidogenesis. nih.govnih.gov Steroidogenesis begins with cholesterol, which is then converted into the various steroid hormones. The study of intermediates like FF-MAS provides insight into the regulation and flux of the entire pathway. nih.gov

Research into this compound has been facilitated by the development of chemical synthesis methods, allowing for the production of pure standards for biological testing. nih.govnih.gov Its synthesis from precursors like 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one has been described, enabling more detailed investigation of its biological activities. nih.gov The study of FF-MAS and related sterols helps to elucidate the functions of the enzymes involved in their conversion, such as sterol Δ14-reductase. oup.com Understanding the synthesis and metabolism of these intermediates is crucial for comprehending certain metabolic disorders and for developing potential therapeutic interventions that target the sterol pathway.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64284-65-7 |

|---|---|

Molecular Formula |

C27H42O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,12,19-21,23,28H,6,8-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 |

InChI Key |

PYVGNKOAUJOCLS-CXDHQSPESA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of 3beta,5alpha Cholesta 8,14,24 Trien 3 Ol

Precursor Pathways and Upstream Sterol Intermediates

The journey to (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol begins with fundamental building blocks that are assembled into the first sterol intermediate, lanosterol (B1674476).

The cholesterol biosynthesis pathway utilizes acetyl-CoA to form the C30 acyclic polyene, squalene (B77637). nih.govlibretexts.org The conversion of squalene to lanosterol marks the formation of the characteristic four-ring sterol nucleus and occurs in two main steps. First, the enzyme squalene epoxidase, a monooxygenase, catalyzes the regioselective epoxidation of squalene to form (3S)-2,3-oxidosqualene. nih.govlibretexts.org This reaction is a key step in the committed pathway to sterol biosynthesis. guidetopharmacology.org

Following epoxidation, the enzyme lanosterol synthase (LSS), also known as oxidosqualene cyclase, catalyzes a complex and fascinating cyclization of 2,3-oxidosqualene. nih.govreactome.org This reaction proceeds through a series of electrophilic additions, starting with the opening of the epoxide ring, which initiates a cascade of ring closures to form the tetracyclic protosteroid cation intermediate. libretexts.org The process concludes with a series of 1,2-hydride and methyl shifts, ultimately leading to the formation of lanosterol, the first sterol in the pathway. libretexts.orgreactome.org This entire cyclization occurs within a single enzyme active site. reactome.org

| Step | Substrate | Enzyme | Product | Key Transformation |

| 1 | Squalene | Squalene Epoxidase | (3S)-2,3-Oxidosqualene | Epoxidation of the C2-C3 double bond. nih.govlibretexts.org |

| 2 | (3S)-2,3-Oxidosqualene | Lanosterol Synthase (LSS) | Lanosterol | Cation-initiated cyclization cascade and rearrangement. nih.govreactome.org |

Lanosterol is the foundational tetracyclic triterpenoid (B12794562) from which all animal and fungal steroids are derived. wikipedia.orgnih.gov It serves as the direct substrate for the enzymatic reaction that produces this compound. uniprot.orgresearchgate.net The structure of lanosterol, with its four rings and a methyl group at the C-14alpha position, is primed for the subsequent demethylation step, which is a crucial checkpoint in the transformation of lanosterol to cholesterol and other vital sterols. wikipedia.orgwikipedia.org

Enzymatic Conversion Mechanisms Leading to this compound

The conversion of the direct precursor, lanosterol, is accomplished by a specific and highly conserved enzyme.

The enzyme responsible for the conversion of lanosterol to this compound is Lanosterol 14-alpha-demethylase, a member of the cytochrome P450 superfamily, specifically identified as CYP51A1. wikipedia.orgwikiwand.comabcam.com This enzyme is a monooxygenase located in the endoplasmic reticulum membrane. reactome.orgabcam.com CYP51A1 plays a critical role in cholesterol biosynthesis by catalyzing the removal of the 14-alpha-methyl group (C-32) from lanosterol. uniprot.orguniprot.orguniprot.org This demethylation is an essential step in producing intermediates for cholesterol, bile acid, and steroid hormone synthesis. uniprot.orguniprot.org

The process unfolds as follows:

First Oxidation: The 14-alpha-methyl group of lanosterol undergoes hydroxylation to form an alcohol intermediate (lanost-8-en-3beta,32-diol). wikipedia.orgnih.gov

Second Oxidation: The alcohol is further oxidized to an aldehyde (3beta-hydroxylanost-8-en-32-al). wikipedia.orgnih.gov

Third Oxidation and Removal: The final oxidative step leads to the cleavage of the C-C bond, removing the 14-alpha-methyl group in the form of formic acid (formate). uniprot.orgabcam.comuniprot.org This step also results in the formation of a double bond between C-14 and C-15. nih.gov

The primary substrate for CYP51A1 in the main cholesterol biosynthesis pathway is lanosterol. uniprot.orguniprot.org However, the enzyme also demonstrates activity on other sterols, such as 24,25-dihydrolanosterol, which is a substrate in an alternative cholesterol synthesis route known as the Kandutsch-Russell pathway. abcam.comnih.gov

The enzymatic action of CYP51A1 on lanosterol yields three products:

This compound (also known as 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877) or FF-MAS). uniprot.orgnih.govmdpi.com

Formate . uniprot.orguniprot.org

Water . uniprot.org

| Enzyme | Substrate(s) | Product(s) | Cofactors/Cosubstrates |

| Lanosterol 14-alpha-demethylase (CYP51A1) | Lanosterol, 24,25-Dihydrolanosterol. uniprot.orgnih.gov | This compound, Formate, Water. uniprot.orguniprot.org | O₂, NADPH. wikipedia.org |

Role of Delta-14 Sterol Reductase (LBR, ERG24) in Formation and Interconversion

The primary enzymatic transformation involving this compound is its reduction by Delta-14 sterol reductase (EC 1.3.1.70). ed.ac.uk This enzyme catalyzes the saturation of the C14-C15 double bond, a crucial step in the progression towards cholesterol or ergosterol (B1671047). ed.ac.ukyeastgenome.org

This enzyme is known by different names depending on the organism. In mammalian systems, including humans, this activity is carried out by the Lamin B Receptor (LBR), a protein located in the inner nuclear membrane. nih.govnih.govmedlineplus.gov In lower eukaryotes such as the yeast Saccharomyces cerevisiae, the homologous enzyme is known as Erg24p and is a key component of the ergosterol biosynthesis pathway. yeastgenome.orgnih.gov

The biochemical reaction is as follows: this compound + NADPH + H+ ↔ 4,4-dimethyl-5alpha-cholesta-8,24-dien-3-ol + NADP+. nih.govreactome.org

The essential nature of this enzymatic step is highlighted by genetic studies. In humans, mutations that eliminate the sterol reductase function of the LBR protein disrupt cholesterol synthesis and can lead to severe congenital disorders like Greenberg skeletal dysplasia. nih.govmedlineplus.govnih.gov In yeast, the ERG24 gene is a target for morpholine-based antifungal drugs and is essential for normal growth under aerobic conditions. yeastgenome.org

| Enzyme/Protein | Gene (Organism) | Cellular Location | Function |

|---|---|---|---|

| Lanosterol 14α-demethylase | CYP51A1 (Human), ERG11 (Yeast) | Endoplasmic Reticulum | Converts Lanosterol to this compound. nih.govmdpi.com |

| Delta-14 Sterol Reductase | LBR (Human), ERG24 (Yeast) | Inner Nuclear Membrane (LBR), Endoplasmic Reticulum (Erg24p) | Reduces the Δ14 double bond of this compound. nih.govreactome.org |

Downstream Metabolic Fates and Conversion Pathways

Following the reduction of the Δ14 double bond, the resulting sterol undergoes further enzymatic modifications to ultimately become cholesterol or other essential sterols.

Conversion to 14-demethyllanosterol (B45280) and Other Intermediates

The direct product of the Delta-14 sterol reductase reaction on this compound is 4,4-dimethyl-5alpha-cholesta-8,24-dien-3-ol. reactome.orgresearchgate.net This product serves as the substrate for the next phase of the pathway: the removal of the two methyl groups at the C-4 position.

This C-4 demethylation is a multi-step process involving a complex of enzymes located in the endoplasmic reticulum, including:

Methylsterol monooxygenase (MSMO1 in mammals, Erg25p in yeast)

Sterol-4-alpha-carboxylate 3-dehydrogenase (NSDHL in mammals, Erg26p in yeast)

3-keto-steroid reductase (HSD17B7 in mammals, Erg27p in yeast)

Through the sequential action of these enzymes, 4,4-dimethyl-5alpha-cholesta-8,24-dien-3-ol is converted first to lathosterol (B1674540) and ultimately to zymosterol (B116435), a key branch-point intermediate. nih.govmdpi.com The term "14-demethyllanosterol" can be considered a descriptor for the class of sterols, including this compound itself, that have had the C-14 methyl group removed from the lanosterol precursor.

Integration within the Bloch and Kandutsch-Russell Branches of Cholesterol Synthesis

In mammals, the post-lanosterol segment of cholesterol biosynthesis can proceed via two parallel routes: the Bloch and the Kandutsch-Russell pathways. researchgate.netreactome.org The defining difference between these branches is the timing of the reduction of the Δ24 double bond in the sterol side chain. nih.gov

This compound is a canonical intermediate of the Bloch pathway . nih.gov In this pathway, the unsaturated side chain of lanosterol is retained through multiple steps, and the Δ24 double bond is one of the last features to be reduced, occurring in the final conversion of desmosterol (B1670304) to cholesterol. nih.govreactome.org

Conversely, the Kandutsch-Russell pathway begins with the early reduction of the lanosterol side chain by the enzyme 3beta-hydroxysterol delta-24-reductase (DHCR24) to form 24,25-dihydrolanosterol. ed.ac.ukresearchgate.net The analogous intermediate in this pathway is 4,4-dimethyl-5alpha-cholesta-8,14-dien-3-ol, which also serves as a substrate for Delta-14 sterol reductase (LBR/TM7SF2). nih.goved.ac.uk Therefore, while this compound is specific to the Bloch branch, the enzyme that processes it, Delta-14 sterol reductase, acts on intermediates in both pathways. ed.ac.uk

Organismal and Cellular Contexts of Biosynthesis

The synthesis of this compound is a conserved process in eukaryotes, from single-celled yeasts to mammals.

Presence and Biosynthesis in Mammalian Systems (e.g., Human, Mouse)

This compound is a confirmed metabolite in both humans and mice, where it functions as an obligate intermediate in the Bloch pathway of cholesterol synthesis. nih.govnih.govebi.ac.uk Its biosynthesis begins in the endoplasmic reticulum, where lanosterol is demethylated at the C-14 position by CYP51A1. nih.goved.ac.uk The resulting this compound is then processed by the Delta-14 sterol reductase domain of the Lamin B Receptor, an enzyme uniquely localized to the inner membrane of the nuclear envelope. nih.govreactome.org This compartmentalization suggests a complex spatial organization of the later stages of cholesterol biosynthesis.

Presence and Biosynthesis in Lower Eukaryotes (e.g., Saccharomyces cerevisiae)

In the baker's yeast Saccharomyces cerevisiae, this compound is a well-established intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. nih.govebi.ac.ukyeastgenome.org The biosynthetic route mirrors that in mammals, although the enzymes have different names. Lanosterol is converted to this compound by Erg11p (the yeast ortholog of CYP51A1). mdpi.com Subsequently, the Δ14 double bond is reduced by the C-14 reductase enzyme, Erg24p, which is located in the endoplasmic reticulum. yeastgenome.orgmdpi.com The product is then further metabolized through a series of steps to yield ergosterol. uniprot.orguniprot.org

| Compound Name |

|---|

| This compound |

| 14-demethyllanosterol |

| 24,25-dihydrolanosterol |

| 4,4-dimethyl-5alpha-cholesta-8,14-dien-3-ol |

| 4,4-dimethyl-5alpha-cholesta-8,24-dien-3-ol |

| Cholesterol |

| Desmosterol |

| Ergosterol |

| Lanosterol |

| Lathosterol |

| Squalene |

| Zymosterol |

Biological Functions and Molecular Mechanisms Associated with 3beta,5alpha Cholesta 8,14,24 Trien 3 Ol

Role in Meiosis Activation in Oocytes

FF-MAS is recognized as a crucial signaling molecule that can initiate the resumption of meiosis in mammalian oocytes, a process essential for generating a fertilizable egg. nih.gov In mammals, oocytes are arrested at the diplotene stage of the first meiotic prophase until a surge of luteinizing hormone (LH) in vivo triggers the resumption of meiosis. oup.com FF-MAS, produced by the cumulus cells surrounding the oocyte in response to hormonal stimulation, is considered a key go-signal for this critical developmental step. oup.com

Research utilizing in vitro models of mouse oocyte maturation has been pivotal in characterizing the function of FF-MAS. Studies have consistently shown that synthetic FF-MAS can effectively induce the resumption of meiosis in oocytes that are held in meiotic arrest by inhibitors like hypoxanthine (B114508). oup.comnih.gov

The effectiveness of FF-MAS can be influenced by the presence of cumulus cells. In denuded oocytes (DO), where the surrounding cumulus cells have been removed, FF-MAS directly stimulates maturation. bioninja.com.au However, its effect on cumulus cell-enclosed oocytes (CEO) can be variable, and in some experimental conditions, it showed no effect. bioninja.com.au The rate of maturation induced by FF-MAS in hypoxanthine-arrested DO is relatively slow, requiring more than six hours of culture for significant meiotic induction to be observed. bioninja.com.au

Furthermore, FF-MAS has been shown to improve oocyte quality beyond just nuclear maturation. Treatment with FF-MAS supports normal chromosome alignment and the formation of a barrel-shaped spindle. youtube.com It also appears to enhance cytoplasmic maturation, which is critical for successful fertilization and early embryonic development. lipidmaps.org In mouse oocytes matured in vitro, FF-MAS not only promotes the completion of meiosis to the metaphase II (MII) stage but also improves the oocyte's competence to develop to the blastocyst stage after fertilization. researchgate.net

| Experimental Condition | Oocyte Type | Key Finding | Reference |

|---|---|---|---|

| Culture with hypoxanthine (meiotic inhibitor) | Denuded Oocytes (DO) | FF-MAS overcame meiotic arrest and induced maturation in a dose-dependent manner. | nih.gov |

| Culture with hypoxanthine | Denuded Oocytes (DO) | Optimal concentration for inducing maturation was 3 µg/ml. | bioninja.com.au |

| Culture with hypoxanthine | Cumulus-Enclosed Oocytes (CEO) | FF-MAS was without effect, even at concentrations up to 10 µg/ml. | bioninja.com.au |

| Culture with various inhibitors (hypoxanthine, IBMX, dbcAMP) | DO and CEO | FF-MAS displayed similar potency in overcoming meiotic inhibition by all agents used. | nih.gov |

| Maturation of oocytes from small antral follicles | Cumulus-Enclosed Oocytes (CEO) | FF-MAS promotes completion to Metaphase II and improves subsequent development to the blastocyst stage. | researchgate.net |

The signaling pathway through which FF-MAS induces meiotic resumption has been a subject of intense investigation. While the spontaneous maturation of oocytes is typically associated with a decrease in intracellular cyclic AMP (cAMP) levels, studies have shown that FF-MAS-mediated induction of meiosis in hypoxanthine-arrested oocytes does not involve a detectable decrease in cAMP. nih.gov This suggests that FF-MAS acts through a cAMP-independent pathway to trigger meiotic resumption. nih.gov

Evidence points to the involvement of the mitogen-activated protein kinase (MAPK) pathway. In porcine oocytes, it has been demonstrated that the beneficial effects of FF-MAS on meiotic resumption are mediated via the MAPK signaling cascade. nih.gov The expression of key components of this pathway, such as c-mos, MEK, ERK1, and ERK2, is modulated during FF-MAS-induced maturation. nih.gov Although the precise receptor for FF-MAS on the oocyte has not been definitively identified, it is hypothesized that the interaction energy of the sterol's double bond system with a receptor contributes significantly to its biological activity. nih.gov However, direct microinjection of FF-MAS into mouse oocytes failed to induce meiosis, indicating that its site of action is likely at the cell membrane level rather than intracellular. nih.gov

Involvement in Cellular Regulatory Processes

Beyond its specific role in oocyte maturation, the chemical structure of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol suggests its potential involvement in more fundamental cellular processes, including membrane dynamics and broader signaling pathways.

As a sterol, FF-MAS is structurally related to cholesterol, a ubiquitous and essential component of animal cell membranes. rsc.org Cholesterol is known to play a critical role in modulating the physical properties of the lipid bilayer, including its fluidity, permeability, and thickness. nih.govbioninja.com.au It intercalates between phospholipids, with its hydroxyl group oriented towards the aqueous phase and the rigid steroid ring structure interacting with the fatty acid tails. bioninja.com.auresearchgate.net This interaction helps to regulate membrane fluidity, preventing it from becoming too fluid at high temperatures and too rigid at low temperatures. bioninja.com.au

Given its amphiphilic character and structural similarity to cholesterol, it is plausible that FF-MAS integrates into cellular membranes and influences their properties. The Human Metabolome Database lists the cell membrane as a cellular location for this compound. nih.gov While direct experimental studies specifically detailing the impact of FF-MAS on membrane fluidity or the formation of lipid rafts are limited, its sterol structure strongly suggests a potential role in these processes. Such modulation of the membrane environment could, in turn, affect the function of membrane-associated proteins and signaling complexes. nih.gov

FF-MAS and other sterols are increasingly recognized as active participants in various cellular signaling cascades. As established in the context of oocyte maturation, FF-MAS can activate the MAPK pathway. nih.gov This pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses.

There is also emerging evidence linking sterols to other significant signaling pathways. For example, oxysterols, which are oxidized derivatives of cholesterol, are known to be crucial for the Hedgehog (Hh) signaling pathway. rsc.org This pathway is vital during embryonic development and has been implicated in folliculogenesis. rsc.org Cholesterol itself has been shown to activate the Smoothened (SMO) protein, a key transducer in the Hedgehog pathway. rsc.org Furthermore, cholesterol can directly bind to the protein Dishevelled, leading to the activation of the canonical Wnt signaling pathway, which is linked to cell proliferation and cancer. While these pathways have not been directly and definitively linked to FF-MAS activity in all contexts, the established roles of structurally similar sterols suggest that FF-MAS may participate in a broader range of signaling events than currently understood.

Nuclear receptors are a class of proteins that sense steroid hormones and other lipophilic molecules to regulate gene expression. metanetx.org It has been reported that FF-MAS, along with various oxysterols, can act as a ligand and transactivate the orphan nuclear receptor Liver X Receptor alpha (LXRα). nih.gov LXRα is a key regulator of cholesterol, fatty acid, and glucose homeostasis.

However, the ability of FF-MAS to activate LXRα appears to be functionally distinct from its role in meiosis. Studies comparing the effects of FF-MAS and other potent LXRα ligands (such as 22(R)-hydroxycholesterol) on oocyte maturation found a clear dissociation between the two activities. nih.gov While both FF-MAS and certain oxysterols could activate LXRα-dependent transcription, only FF-MAS was capable of inducing the resumption of meiosis in mouse oocytes. nih.gov Other oxysterols and cholesterol itself had no significant effect on oocyte maturation. nih.gov This indicates that the meiosis-activating function of FF-MAS is not mediated through the LXRα receptor and represents a separate, specific biological activity. nih.gov

| Compound | LXRα Activation | Induction of Meiotic Resumption in Mouse Oocytes | Reference |

|---|---|---|---|

| This compound (FF-MAS) | Yes | Yes | nih.gov |

| 22(R)-hydroxycholesterol | Yes (Potent Activator) | No | nih.gov |

| 25-hydroxycholesterol | Yes | No | nih.gov |

| Cholesterol | Yes | No | nih.gov |

Interplay with Enzyme Systems Beyond Direct Synthesis

While this compound is primarily recognized for its role within the sterol manufacturing pathway, its interaction with broader enzyme systems is a subject of ongoing research.

Observed Upregulation in Specific Metabolic Perturbations (e.g., Toxoplasmosis)*

A comprehensive search of available scientific literature did not yield specific studies or data detailing the upregulation of this compound in metabolic perturbations such as toxoplasmosis.

In-silico Predictions of Interactions with SIRT1 and AMPK*

By searching available scientific literature and databases, no specific in-silico studies predicting the direct interaction between this compound and the key metabolic enzymes SIRT1 (Sirtuin 1) and AMPK (AMP-activated protein kinase) were identified. While these enzymes are central regulators of cellular energy metabolism, computational predictions of their interaction with this specific sterol are not publicly documented.

Functional Significance as a Sterol Intermediate

The primary and well-established biological function of this compound is its role as a key intermediate in the biosynthesis of cholesterol and other essential sterols. nih.gov This compound, also known by the synonyms 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877) and Follicular Fluid Meiosis-Activating Sterol (FF-MAS), occupies a critical position in the post-lanosterol segment of the sterol synthesis pathway. nih.govnih.gov

Its formation is a pivotal step that follows the initial cyclization of squalene (B77637) to produce lanosterol (B1674476). The enzyme Lanosterol 14α-demethylase, a member of the cytochrome P450 family (CYP51A1), catalyzes the multi-step oxidative demethylation of lanosterol to yield this compound. nih.govresearchgate.net This transformation is essential for removing the 14α-methyl group from the sterol core, a necessary modification for the eventual formation of cholesterol.

Following its synthesis, this compound serves as a substrate for the next enzymatic reaction in the pathway. The enzyme sterol Δ14-reductase, a function carried out by the Lamin B Receptor (LBR), reduces the double bond at the C14-C15 position. reactome.org This reaction converts FF-MAS into 4,4-dimethyl-5alpha-cholest-8,24-dien-3beta-ol, also known as Testis Meiosis-Activating Sterol (T-MAS). nih.govresearchgate.net The sequential modification of these sterol intermediates is fundamental to producing the final cholesterol molecule, which is vital for maintaining cell membrane structure and function. nih.gov

The table below summarizes the key enzymatic transformations involving this compound in the sterol biosynthesis pathway.

| Precursor Compound | Enzyme | Product Compound |

| Lanosterol | Lanosterol 14α-demethylase (CYP51A1) | This compound |

| This compound | Sterol Δ14-reductase (Lamin B Receptor) | 4,4-dimethyl-5alpha-cholest-8,24-dien-3beta-ol |

Chemical Synthesis and Derivative Studies for Academic Research

Total and Alternative Synthesis Methodologies for Research Standards

The chemical synthesis of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol for research purposes has been approached through various multi-step pathways, starting from different precursors. These routes are designed to build the complex tetracyclic sterol core and install the specific side chain and functional groups.

Multi-step Chemical Synthesis Pathways from Defined Precursors

Several synthetic routes to this compound, also known as Follicular fluid-meiosis activating sterol (FF-MAS), have been developed. One notable method is a six-step synthesis starting from 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one. nih.gov An alternative, longer pathway involves a ten-step reaction sequence beginning with lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid). nih.gov These syntheses provide the necessary framework for producing the target molecule and its analogs for research.

Key Synthetic Intermediates and Reaction Steps

The synthesis of sterols like this compound involves a series of carefully orchestrated reaction steps to build the molecule's complex architecture. In the conversion of lanosterol (B1674476) to FF-MAS, key enzymatic steps include the transformation of the C-32 methyl group into an alcohol and then an aldehyde, which is a critical part of the demethylation process catalyzed by sterol 14α-demethylase (SDM). mdpi.com

A common strategy in chemical synthesis involves the use of key intermediates that can be efficiently converted to the final product. For instance, the synthesis of related sterols has utilized intermediates like 3-ketosteroids, which can then be stereoselectively reduced to the desired 3β-hydroxyl group. researchgate.net The introduction of the side chain often involves coupling reactions, such as those using carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.gov

Preparation of Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in biomedical research for tracking the metabolic fate and distribution of molecules. nih.govclearsynth.com The preparation of labeled this compound, for instance with tritium (B154650) (³H) or deuterium (B1214612) (²H), allows for its use in tracer studies to elucidate its biological pathways. nih.govmdpi.com

A common method for introducing a tritium label into a sterol is through the reduction of a ketone precursor. researchgate.net For this compound, this would involve the synthesis of the corresponding 3-keto intermediate, (5alpha)-Cholesta-8,14,24-trien-3-one. This intermediate can then be reduced using a tritiated reducing agent, such as tritiated sodium borohydride (B1222165) (NaB³H₄), to introduce a tritium atom at the 3α position, yielding 3α-³H-Cholesta-8,14,24-trien-3-ol. researchgate.net

Similarly, deuterium labeling can be achieved using deuterated reagents. For example, deuterium atoms can be introduced into the side chain by reacting an appropriate ester with a deuterated Grignard reagent, such as deuterated methylmagnesium bromide (CD₃MgBr). mdpi.com Alternatively, reduction of a carbonyl group with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at specific positions. nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be detected and quantified through their isotopic signature, making them powerful tools for metabolic and pharmacokinetic studies. clearsynth.com

Synthesis and Biological Evaluation of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a biologically active compound to understand which structural features are essential for its activity. For this compound, SAR studies have been conducted to identify more potent agonists for promoting meiotic maturation. oup.comnih.gov

In one such study, a library of 100 new analogs was generated through parallel synthesis. oup.com The structural modifications were focused on three key positions:

Variations in the side chain amine.

Alterations of the double bonds within the sterol backbone.

Changes to the dimethyl substitution at the C-4 position.

The biological activity of these synthesized analogs was then evaluated. oup.com This screening identified two compounds, designated ZK255933 and ZK255991, which were found to be more potent and efficient than the parent FF-MAS in promoting the resumption of meiosis in mouse oocytes. oup.com Specifically, at a concentration of 1 µmol/L, both analogs increased the proportion of oocytes progressing to the metaphase II stage of meiosis. nih.gov The success of these analogs demonstrates that modifications to the side chain and sterol core can significantly enhance biological activity.

| Compound | Key Structural Modification | Observed Biological Effect |

|---|---|---|

| This compound (FF-MAS) | Parent Compound | Promotes meiotic maturation. nih.gov |

| ZK255933 | Analog with modified side chain and/or sterol core | More potent than FF-MAS in promoting meiotic maturation. oup.comnih.gov |

| ZK255991 | Analog with modified side chain and/or sterol core | More potent than FF-MAS in promoting meiotic maturation. oup.comnih.gov |

Purification and Characterization of Synthetic this compound for Research Applications

The purification and rigorous characterization of synthetically prepared this compound are essential to ensure its identity, purity, and suitability for research applications. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of sterols. For compounds like FF-MAS and its analogs, a combination of normal-phase and reversed-phase HPLC can be effective. Furthermore, silver-ion (Ag+) HPLC is a specialized technique particularly useful for separating sterols based on the number and position of double bonds in the molecule, which is highly relevant for FF-MAS with its three double bonds. researchgate.net

Once purified, the structural integrity and identity of the synthetic compound are confirmed using a suite of analytical methods.

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which helps to confirm the structure. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from any volatile impurities and provides mass spectral data for identification. |

These characterization techniques are crucial for verifying that the synthesized molecule has the correct structure and is of high purity, which is a prerequisite for its use in biological assays and other research applications.

Advanced Analytical Approaches in 3beta,5alpha Cholesta 8,14,24 Trien 3 Ol Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the separation of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol from complex biological matrices and for the assessment of its purity. The choice of technique is often dictated by the sample type and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile or semi-volatile compounds like sterols. Due to their low volatility, sterols, including this compound, typically require a derivatization step to increase their volatility and thermal stability. mdpi.comaocs.org The most common derivatization method is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. mdpi.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used for this purpose. mdpi.com

The derivatized sample is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or semi-polar column, such as one coated with 5% phenyl-95% methyl polysiloxane, is often employed for sterol analysis. The separated compounds then enter the mass spectrometer, which ionizes them, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio, allowing for detection and quantification. aocs.org

Table 1: Typical GC-MS Parameters for Sterol Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-95% Methyl Polysiloxane (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 180 °C, ramp to 280-300 °C at 5-10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization | Silylation (e.g., BSTFA + 1% TMCS) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a vital technique for the analysis of sterols within the broader context of metabolomics. A significant advantage of LC-MS is that it often does not require derivatization, allowing for a more direct analysis of the native compound. nih.govnih.gov This is particularly useful for high-throughput screening of biological samples.

For the separation of this compound and its isomers, reversed-phase chromatography is commonly used. Columns with a pentafluorophenyl (PFP) stationary phase have shown excellent performance in separating structurally similar sterols. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, and water, often with additives such as ammonium (B1175870) acetate (B1210297) to enhance ionization. lipidmaps.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for sterols in LC-MS. Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. lipidmaps.org

Table 2: Illustrative LC-MS/MS Method for Sterol Profiling

| Parameter | Value |

|---|---|

| Column | Pentafluorophenyl (PFP) stationary phase |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol/Acetonitrile with 5 mM Ammonium Acetate |

| Gradient | Optimized for sterol separation |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the stereochemistry and the positions of the double bonds.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons, particularly those on the steroid nucleus and the side chain, are diagnostic. The signals for the olefinic protons at positions 8, 14, and 24, as well as the proton at the 3-position bearing the hydroxyl group, are of key interest.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₂₉H₄₆O, corresponding to a molecular weight of approximately 410.7 g/mol . nih.gov

Under electron ionization (EI) in GC-MS, the molecule will typically show a molecular ion peak (M⁺) and a series of fragment ions. Common fragmentations for sterols include the loss of a water molecule (M-18) from the hydroxyl group, and cleavage of the side chain. researchgate.net The fragmentation pattern of the steroid nucleus can also provide information about the location of the double bonds. researchgate.netnih.gov In LC-MS with ESI, the protonated molecule [M+H]⁺ is often observed. Tandem MS (MS/MS) of this precursor ion will induce fragmentation, and the resulting product ions can be used for structural confirmation and sensitive quantification. researchgate.net

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| [M-side chain]⁺ | Cleavage of the C17-C20 bond |

| Fragments from ring cleavage | Characteristic ions related to the steroid nucleus |

Quantitative Methodologies in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma, serum, or tissues is crucial for understanding its physiological and pathological roles. Both GC-MS and LC-MS/MS are well-suited for this purpose, offering high sensitivity and specificity. nih.govelsevierpure.com

A typical quantitative workflow involves the following steps:

Sample Preparation: This usually begins with a liquid-liquid extraction (e.g., using chloroform/methanol) or solid-phase extraction to isolate the lipid fraction from the biological matrix. lipidmaps.orgnih.gov To measure total sterol concentration (free and esterified), an alkaline hydrolysis (saponification) step is included to cleave the ester bonds. nih.gov

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added at the beginning of the sample preparation process. This is essential to correct for any sample loss during extraction and for variations in instrument response. lipidmaps.org

Chromatographic Separation and Mass Spectrometric Detection: The prepared sample is then analyzed by GC-MS (after derivatization) or LC-MS/MS.

Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations. nih.gov

These robust quantitative methods allow for the precise measurement of this compound, even at low concentrations found in biological samples, providing valuable insights into sterol metabolism.

Method Development for this compound Levels in Tissues and Cells

The quantification of this compound and other sterol intermediates in complex biological samples like tissues and cells presents analytical challenges due to their structural similarity and often low abundance. nih.gov To address this, highly sensitive and specific methods based on mass spectrometry coupled with chromatographic separation are the preferred approaches. springernature.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for sterol analysis. springernature.comnih.gov The general workflow involves:

Lipid Extraction: Sterols are first extracted from the tissue or cell homogenates using organic solvents, a common method being the Bligh and Dyer procedure. springernature.com

Saponification: To hydrolyze sterol esters and isolate the free sterols, the lipid extract is treated with a strong base.

Derivatization: To increase their volatility and improve chromatographic performance, the sterols are often derivatized, for instance, by converting them into trimethylsilyl (TMS) ethers. nih.gov

GC-MS Analysis: The derivatized sterols are then separated on a capillary GC column and detected by a mass spectrometer, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity. capes.gov.br

The following interactive table provides a hypothetical representation of GC-MS parameters that could be optimized for the analysis of this compound and related sterols.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Oven Program | 150°C for 1 min, then 10°C/min to 300°C, hold for 10 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for TMS-derivatized sterols |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool for sterol analysis, offering the advantage of analyzing underivatized sterols. nih.govcreative-proteomics.com This technique typically involves:

Lipid Extraction: Similar to GC-MS, sterols are extracted from the biological matrix.

Chromatographic Separation: Reverse-phase liquid chromatography is commonly used to separate the different sterol intermediates. biorxiv.org

Mass Spectrometric Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the sterols, followed by detection using a tandem mass spectrometer (e.g., a triple quadrupole or QTOF). creative-proteomics.combiorxiv.org Multiple reaction monitoring (MRM) is often employed for quantification, providing high selectivity and sensitivity.

Below is an interactive table outlining a potential LC-MS/MS method for the analysis of this compound.

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% formic acid |

| Gradient | Optimized for sterol separation |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor ion -> Product ion (specific for each sterol) |

Isotope-based Analysis for Metabolic Flux Studies

The general principle involves introducing a stable isotope-labeled precursor, such as ¹³C-glucose, ¹³C-acetate, or deuterium (B1214612) oxide (D₂O), into the cell culture medium or administering it to an animal model. elifesciences.orgnih.gov As the cells metabolize the labeled precursor, the isotopes are incorporated into the downstream intermediates of the cholesterol biosynthesis pathway, including this compound.

By analyzing the mass isotopomer distribution (the pattern of labeled and unlabeled isotopes) of each sterol intermediate using GC-MS or LC-MS/MS, it is possible to determine the fractional contribution of the labeled precursor to its synthesis. mdpi.com This information, combined with a metabolic network model, allows for the calculation of the metabolic flux through different branches of the pathway. elifesciences.orgnih.gov

For instance, by tracing the incorporation of ¹³C from glucose, researchers can quantify the rate at which this compound is synthesized and consumed. This can reveal how the flux through this intermediate is altered under different physiological or pathological conditions.

The following interactive table illustrates the type of data that would be collected in a hypothetical isotope tracing experiment to study the metabolism of this compound and related sterols.

| Sterol Intermediate | Unlabeled (M+0) (%) | Labeled (M+1) (%) | Labeled (M+2) (%) | Labeled (M+3) (%) | ... |

| Zymosterol (B116435) | 50 | 25 | 15 | 5 | ... |

| This compound | 45 | 30 | 18 | 7 | ... |

| Lathosterol (B1674540) | 40 | 35 | 20 | 5 | ... |

| 7-Dehydrocholesterol | 35 | 40 | 20 | 5 | ... |

| Desmosterol (B1670304) | 30 | 45 | 20 | 5 | ... |

This data can then be used to model the flux through the different enzymatic steps, providing a dynamic view of the cholesterol biosynthesis pathway and the role of this compound within it. nih.gov

Emerging Research Areas and Future Perspectives on 3beta,5alpha Cholesta 8,14,24 Trien 3 Ol

Comprehensive Interactomics and Metabolomics in Defined Biological Systems

Future research will likely focus on delineating the complete molecular interaction network of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol. While its immediate enzymatic interactions are known within the canonical cholesterol synthesis pathway, its potential binding to other proteins, including receptors, transporters, and sensors, remains largely unexplored. Advanced proteomics techniques, such as affinity purification-mass spectrometry (AP-MS) using tagged versions of the sterol or its binding proteins, could identify novel interacting partners.

Metabolomic studies are also crucial to understand the metabolic fate and influence of this sterol. High-resolution mass spectrometry-based metabolomics can be employed to trace the flux of labeled precursors into and out of the this compound pool in various cell types and under different physiological conditions. This would provide a quantitative understanding of its turnover and how its levels are correlated with other cellular metabolites, potentially revealing new metabolic crosstalk.

| Research Approach | Objective | Potential Outcomes |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identify protein binding partners of this compound. | Discovery of novel receptors, transporters, or regulatory proteins. |

| Stable Isotope Tracing | Quantify the metabolic flux through the this compound pool. | Understanding of its synthesis and degradation rates under various conditions. |

| Untargeted Metabolomics | Correlate levels of this compound with the broader metabolome. | Identification of new metabolic pathways influenced by this sterol intermediate. |

Exploration of Regulatory Networks Involving this compound

The regulation of sterol biosynthesis is a multi-layered process involving transcriptional and post-transcriptional mechanisms. A key area of future investigation will be to elucidate the specific regulatory networks that govern the concentration of this compound. This includes identifying transcription factors, microRNAs, and other regulatory molecules that respond to changes in the levels of this specific sterol or its metabolites.

Systems biology approaches, combining transcriptomic, proteomic, and metabolomic data, will be instrumental in constructing comprehensive regulatory models. For instance, it is important to investigate whether this compound itself can act as a signaling molecule, perhaps by directly binding to transcription factors or influencing the activity of signaling pathways that, in turn, regulate the expression of genes involved in its own metabolism.

Investigation of Undefined Metabolic Branches and Enzymatic Specificities

While the primary metabolic fate of this compound is its conversion to the next intermediate in the cholesterol synthesis pathway, the existence of alternative or "shunt" pathways cannot be ruled out. Future studies may uncover novel enzymatic modifications of this sterol, leading to the formation of previously uncharacterized bioactive molecules. The broad substrate specificity of some sterol-modifying enzymes suggests that under certain pathological or physiological conditions, this compound could be diverted into such alternative pathways.

Detailed kinetic studies of the enzymes that produce and consume this intermediate are also warranted. Understanding the substrate specificity, catalytic efficiency, and allosteric regulation of these enzymes will provide crucial insights into the control of metabolic flux through this point in the pathway.

| Enzyme | Reaction | Research Focus |

| Lanosterol (B1674476) 14-alpha demethylase (CYP51A1) | Lanosterol -> 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877) | Substrate specificity and potential for metabolism of other sterols. |

| Delta14-sterol reductase (TM7SF2) | 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol -> 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol | Kinetic properties and regulation. |

Development of Novel Research Tools and Reagents

Progress in understanding the specific roles of this compound is hampered by a lack of specific research tools. A critical future direction is the development of high-affinity antibodies and specific chemical probes for its detection and visualization within cells and tissues. The synthesis of isotopically labeled analogs (e.g., with ¹³C or ²H) is essential for metabolic flux analysis and for use as internal standards in quantitative mass spectrometry. nih.gov

Furthermore, the development of fluorescently tagged versions of this sterol could enable real-time imaging of its subcellular localization and trafficking. The creation of biosensors, potentially based on engineered fluorescent proteins or electrochemical detection, would allow for the dynamic monitoring of its concentration in living cells. nih.govresearchgate.net

Integration of Computational Modeling and In Silico Approaches in Pathway Analysis

Computational modeling and in silico approaches are powerful tools for dissecting the complexities of metabolic pathways. nih.govnih.govbiorxiv.org Future research should focus on developing detailed kinetic models of the cholesterol biosynthesis pathway that explicitly include this compound. Such models, informed by experimental data on enzyme kinetics and metabolite concentrations, can be used to simulate metabolic flux and predict how the pathway will respond to various perturbations.

Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to its metabolizing enzymes and potential off-target proteins. nih.govresearchgate.netscispace.com This can aid in the rational design of specific inhibitors or probes and help to generate hypotheses about its potential signaling roles.

Comparative Sterol Metabolism Across Diverse Organisms

The sterol biosynthesis pathway is conserved across eukaryotes, but also exhibits significant diversity. oup.comomicsonline.org A comparative analysis of the enzymes and regulatory mechanisms related to this compound across a range of organisms, from yeast to mammals, can provide valuable evolutionary insights. This approach can help to identify conserved functional domains and regulatory motifs, and may also reveal species-specific adaptations in sterol metabolism.

Phylogenomic analysis of the enzymes involved in the synthesis and metabolism of this sterol can shed light on their evolutionary origins and the diversification of the sterol pathway. oup.com

Role in Cellular Homeostasis and Stress Responses (e.g., Immunometabolism)

The intermediates of cholesterol synthesis are increasingly being recognized for their roles in cellular signaling and homeostasis, beyond being simple precursors. A promising area of future research is the investigation of the potential role of this compound in maintaining cellular homeostasis and in cellular stress responses. For instance, fluctuations in its levels could be a sensor for metabolic stress, triggering adaptive responses.

The emerging field of immunometabolism, which studies the interplay between metabolic pathways and immune cell function, offers another exciting avenue for research. It is conceivable that intermediates in the sterol pathway, including this compound, could modulate inflammatory signaling or the metabolic reprogramming of immune cells such as macrophages. nih.gov Future studies could explore whether the accumulation or depletion of this sterol impacts immune cell activation, differentiation, or effector functions.

Q & A

Q. What is the role of (3β,5α)-Cholesta-8,14,24-trien-3-ol in cholesterol biosynthesis pathways?

This compound is a key intermediate in the post-squalene cholesterol biosynthesis pathway. It accumulates when enzymes such as 7-reductase (DHCR7) or 14-reductase are inhibited, leading to blocked conversion of lanosterol to cholesterol. For example, antipsychotics like ziprasidone and haloperidol inhibit these reductases, resulting in dose-dependent accumulation of this sterol in HepG2 cells . Experimental validation involves radiolabeled acetate incorporation assays and HPLC/GC-MS analysis of sterol intermediates .

Q. How is (3β,5α)-Cholesta-8,14,24-trien-3-ol detected and quantified in biological samples?

Detection relies on chromatographic separation (HPLC or GC) coupled with mass spectrometry. For instance, UV-absorption spectra and retention time comparisons distinguish it from structurally similar sterols like 7-dehydrocholesterol (7DHC) and desmosterol . Quantification often uses internal standards (e.g., deuterated cholesterol) and isotopic labeling (e.g., ¹⁴C-acetate tracing in cell cultures) .

Q. What model systems are suitable for studying this compound’s metabolic regulation?

HepG2 (human hepatoma) cells are widely used due to their robust cholesterol biosynthesis activity. Non-mammalian models, such as the desert locust (Schistocerca gregaria), have also revealed its presence in gut tissues, suggesting evolutionary conservation of sterol metabolism pathways .

Advanced Research Questions

Q. How can researchers design experiments to study the inhibitory effects of pharmacological agents on enzymes involved in (3β,5α)-Cholesta-8,14,24-trien-3-ol synthesis?

- In vitro assays : Incubate cells (e.g., HepG2) with test compounds (e.g., antipsychotics) and ¹⁴C-acetate. Measure radiolabel incorporation into sterols via scintillation counting .

- Enzyme kinetics : Use purified enzymes (e.g., DHCR7) to assess IC₅₀ values of inhibitors via spectrophotometric NADPH oxidation assays .

- Structural analysis : Molecular docking studies can predict drug-enzyme interactions using crystallographic data from homologous reductases .

Q. How should conflicting data regarding the accumulation of this sterol under different pharmacological treatments be analyzed?

Discrepancies arise from variations in drug specificity, cell type, and enzyme expression. For example:

- Haloperidol strongly inhibits 14-reductase, causing marked accumulation of (3β,5α)-Cholesta-8,14,24-trien-3-ol.

- Clozapine weakly affects this pathway, instead increasing desmosterol and 8-dehydrocholesterol . Resolution requires cross-validating results using enzyme-specific inhibitors (e.g., AY9944 for DHCR7) and genetic knockdown models (e.g., CRISPR/Cas9-modified DHCR7 cell lines).

Q. What bioinformatics tools are available to predict the metabolic interactions of (3β,5α)-Cholesta-8,14,24-trien-3-ol?

- KEGG Pathway : Maps sterol biosynthesis (Entry: C11455) .

- HMDB : Provides physicochemical properties and metabolic roles (HMDB0001023) .

- Reactome : Details enzymatic reactions (R-ALL-194644) .

- LipidMAPS : Classifies sterols under LMST01010149 .

Methodological Notes

- Radiolabeling : Use ¹⁴C-acetate to trace sterol synthesis over 8–10 hours in cell cultures .

- Chromatography : Optimize GC-MS parameters (e.g., column: DB-5MS; temperature gradient: 50–300°C) to resolve co-eluting sterols .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects across treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.